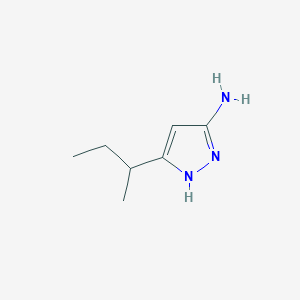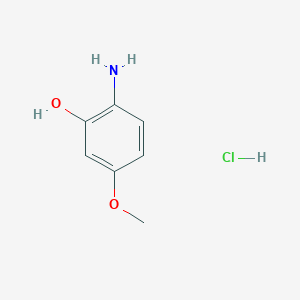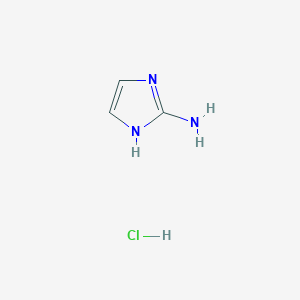
1-Bromo-2-(but-3-enyloxy)benzene
Vue d'ensemble
Description
“1-Bromo-2-(but-3-enyloxy)benzene” is a chemical compound with the CAS Number: 71813-50-8. It has a molecular weight of 211.1 and its IUPAC name is 1-bromo-2-(3-butenyl)benzene . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(but-3-enyloxy)benzene” is 1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 . This indicates the presence of a benzene ring with a bromine atom and a but-3-enyl group attached to it .
Physical And Chemical Properties Analysis
“1-Bromo-2-(but-3-enyloxy)benzene” has a boiling point of 236-237°C (Lit) . It appears as a colorless to yellow liquid .
Applications De Recherche Scientifique
Organic Synthesis
1-Bromo-2-(but-3-enyloxy)benzene is a versatile reagent in organic synthesis. It can undergo various types of reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions . These reactions are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of drug molecules. Its bromine atom can be replaced by other functional groups, enabling the creation of diverse chemical entities for drug discovery and development .
Polymer Research
The presence of both bromine and the alkenyl group in 1-Bromo-2-(but-3-enyloxy)benzene allows it to be used in the synthesis of polymers. It can act as a monomer that participates in free radical polymerization to create new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Materials Science
In materials science, this compound can be used to modify the surface properties of materials. For example, it can be grafted onto surfaces to alter hydrophobicity or to introduce specific functional groups that can further react to create tailored surface functionalities .
Analytical Chemistry
1-Bromo-2-(but-3-enyloxy)benzene can be used as a standard or reference compound in analytical techniques such as NMR , HPLC , and mass spectrometry . These techniques are crucial for the qualitative and quantitative analysis of complex mixtures in research and industry .
Environmental Studies
This compound’s reactivity and transformation in the environment can be studied to understand its behavior and impact. Research in this area can lead to insights into the degradation pathways and the potential environmental risks associated with the use of brominated organic compounds .
Agricultural Chemistry
In the field of agricultural chemistry, 1-Bromo-2-(but-3-enyloxy)benzene can be explored for the synthesis of agrochemicals. Its reactivity with various nucleophiles and electrophiles makes it a valuable precursor for developing pesticides and herbicides .
Biochemistry Research
Finally, in biochemistry research, this compound can be used to study enzyme-catalyzed reactions where it acts as a substrate. Understanding its interactions with biological molecules can provide insights into enzyme mechanisms and the design of enzyme inhibitors .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-(but-3-enyloxy)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions.
Mode of Action
1-Bromo-2-(but-3-enyloxy)benzene undergoes Electrophilic Aromatic Substitution (EAS) reactions . The mechanism of EAS involves two steps:
- Step 1 : The electrophile, in this case, the bromine cation, forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the bromine atom to substitute a hydrogen atom on the benzene ring, resulting in the formation of the brominated compound.
Pharmacokinetics
Its solubility in organic solvents suggests it may have some degree of bioavailability .
Result of Action
The molecular effect of 1-Bromo-2-(but-3-enyloxy)benzene’s action is the substitution of a hydrogen atom on the benzene ring with a bromine atom This results in the formation of a brominated compound
Propriétés
IUPAC Name |
1-bromo-2-but-3-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGBBSDMHZGIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464756 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(but-3-enyloxy)benzene | |
CAS RN |
87280-00-0 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
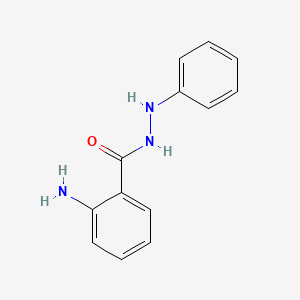


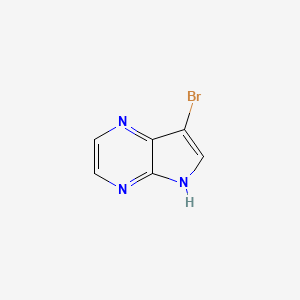
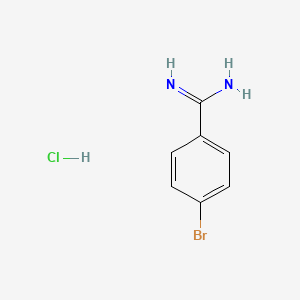

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)

